

In-Depth Technical Guide on 2-(m-Tolyl)oxazole-4-carbaldehyde

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Compound of Interest

Compound Name: 2-M-tolyl-oxazole-4-carbaldehyde

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Abstract

This technical guide provides a comprehensive overview of 2-(m-tolyl)oxazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds and established principles of organic chemistry. It covers the compound's identification, predicted physicochemical properties, a detailed plausible synthetic protocol, and a general workflow for biological screening. This guide is intended to serve as a foundational resource for researchers exploring the potential applications of this and related oxazole derivatives.

Compound Identification

- Chemical Name: 2-(m-Tolyl)oxazole-4-carbaldehyde
- Synonyms: 2-(3-Methylphenyl)oxazole-4-carbaldehyde
- CAS Number: 154136-89-7
- Molecular Formula: $C_{11}H_9NO_2$
- Molecular Weight: 187.19 g/mol

- Chemical Structure:

Physicochemical and Spectral Data

While specific experimental data for 2-(m-tolyl)oxazole-4-carbaldehyde is not extensively reported in the literature, the following table summarizes predicted properties and data from analogous compounds to provide a likely profile.

Property	Predicted/Analogous Value	Notes
Physical State	Likely a solid at room temperature.	Based on similar 2-aryl-oxazole-4-carbaldehydes.
Melting Point	Not available.	For comparison, 4-oxazolecarboxaldehyde has a melting point of 57-61 °C.[1] The tolyl substituent would likely increase the melting point.
Boiling Point	Not available.	Oxazole-2-carbaldehyde has a reported boiling point of 182.5°C at 760 mmHg.[2]
Solubility	Expected to be soluble in common organic solvents.	Miscible in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents.[2]
¹ H NMR	Predicted characteristic peaks for aromatic, aldehyde, and methyl protons.	Aromatic protons (tolyl and oxazole rings) would appear in the δ 7.0-8.5 ppm region, the aldehyde proton as a singlet around δ 9.5-10.5 ppm, and the methyl protons as a singlet around δ 2.4 ppm.
¹³ C NMR	Predicted peaks for carbonyl, aromatic, and methyl carbons.	The aldehyde carbonyl carbon would be significantly downfield (>180 ppm). Aromatic carbons would be in the typical 120-150 ppm range, and the methyl carbon around 20-25 ppm.
Mass Spectrometry	A mass spectrum is available for 2-(3-Methylphenyl)-1,3-oxazole-4-carbaldehyde.[3]	The molecular ion peak [M] ⁺ would be expected at m/z 187.19.

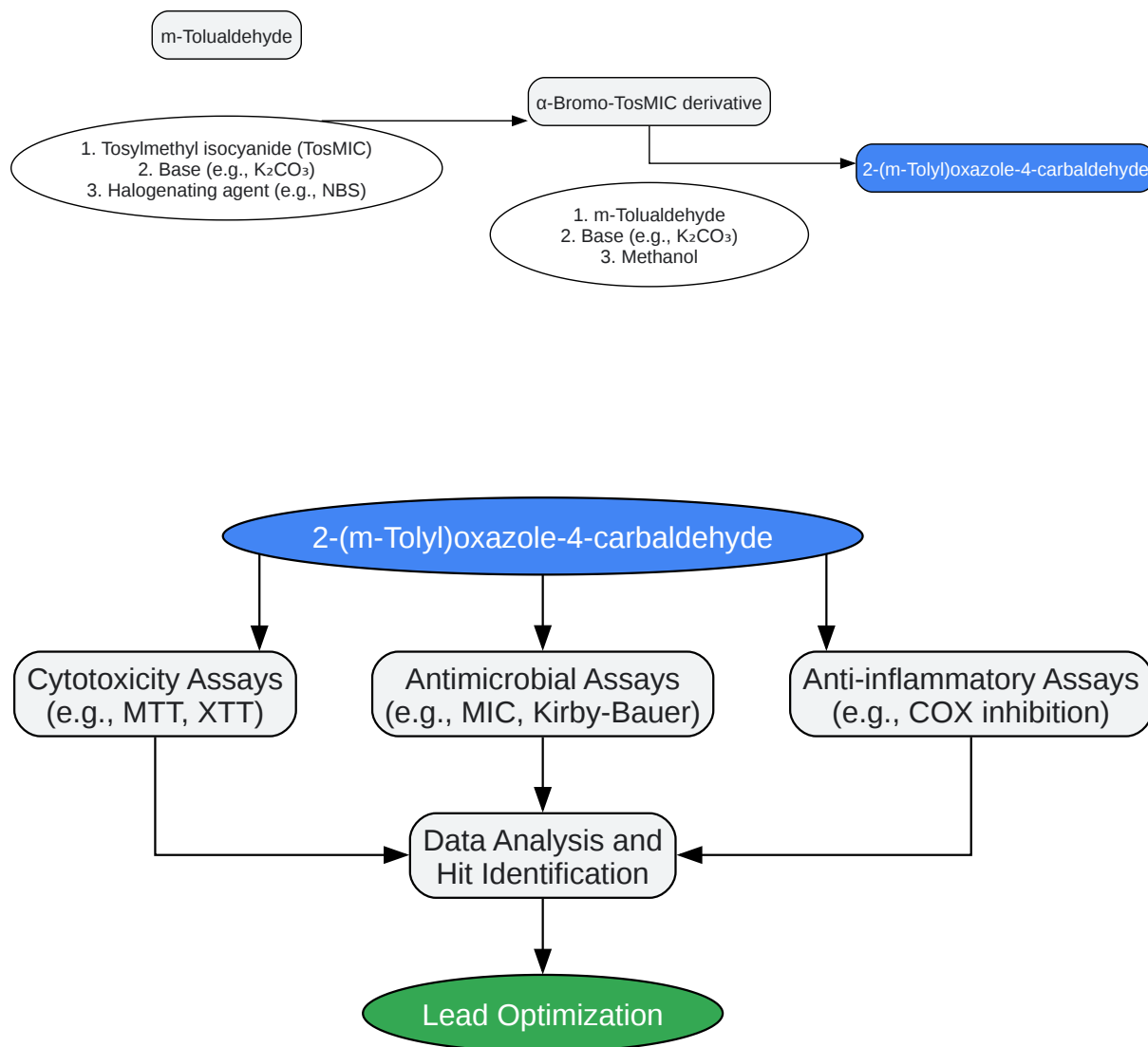
IR Spectroscopy	Characteristic absorption bands for C=O, C=N, and C-H bonds.	A strong C=O stretching vibration for the aldehyde is expected around 1680-1700 cm^{-1} . C=N stretching of the oxazole ring would be around 1600-1650 cm^{-1} . Aromatic C-H stretching would be observed above 3000 cm^{-1} .
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Synthesis of 2-(m-Tolyl)oxazole-4-carbaldehyde

A plausible and efficient synthetic route for 2-(m-tolyl)oxazole-4-carbaldehyde is the Van Leusen oxazole synthesis.^{[4][5]} This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). For the target molecule, a modification is required to introduce the substituent at the 4-position of the oxazole ring.

Proposed Synthetic Pathway

The synthesis can be envisioned in a two-step process starting from m-tolualdehyde.



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